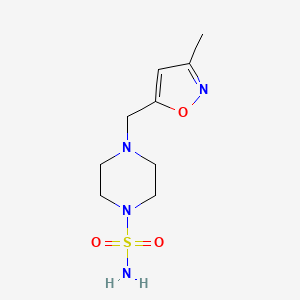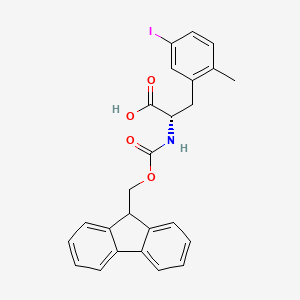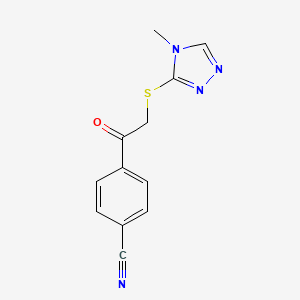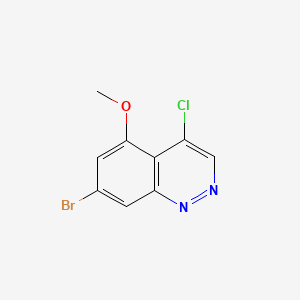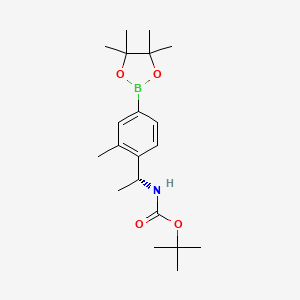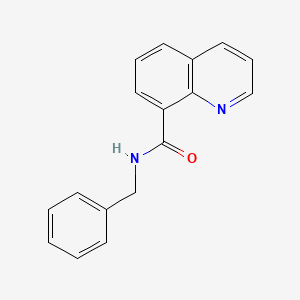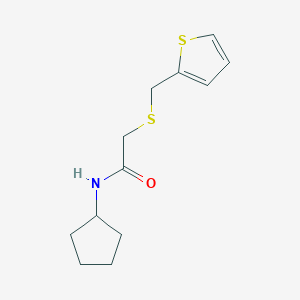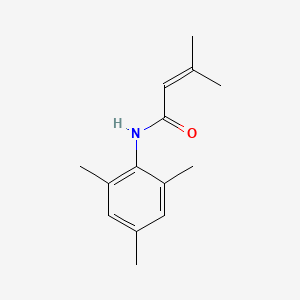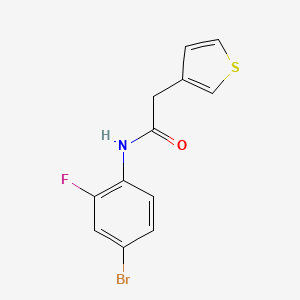
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a bromo-fluorophenyl group and a thiophene ring connected via an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 4-bromo-2-fluoroaniline with thiophene-3-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. Generally, compounds like N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide might interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with the thiophene ring in a different position.
N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide: Chlorine substituent instead of bromine.
N-(4-bromo-2-fluorophenyl)-2-(furan-3-yl)acetamide: Furan ring instead of thiophene.
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is unique due to the specific combination of substituents and the position of the thiophene ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H9BrFNOS |
|---|---|
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H9BrFNOS/c13-9-1-2-11(10(14)6-9)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16) |
Clé InChI |
LOZREBNAVLJMHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)NC(=O)CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


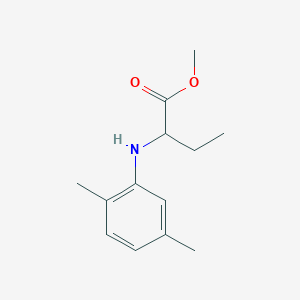
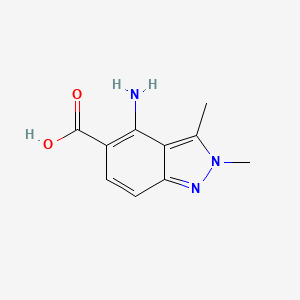
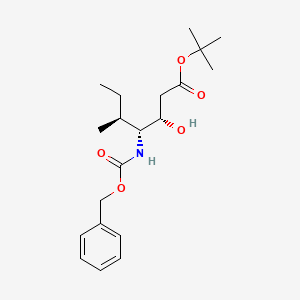
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
